11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)-: is a nitrogen-containing heterocyclic compound This compound is part of the indenoquinoline family, which is known for its diverse chemical reactivity and potential pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent), and ensuring high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative. Substitution reactions could result in various substituted indenoquinoline derivatives.
Scientific Research Applications
11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific proteins, thereby altering their activity. The presence of the fluorine atom and the methylamino group can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
11H-Indeno(1,2-b)quinoxalin-11-one: Another nitrogen-containing heterocyclic compound with similar structural features.
Indeno(1,2-b)quinoline-9,11(6H,10H)-dione: A related compound with different functional groups.
Uniqueness: 11H-Indeno(1,2-b)quinolin-11-one, 8-fluoro-10-(methylamino)- is unique due to the presence of the fluorine atom and the methylamino group. These functional groups confer distinct chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
93663-33-3 |
---|---|
Molecular Formula |
C17H11FN2O |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
8-fluoro-10-(methylamino)indeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H11FN2O/c1-19-15-12-8-9(18)6-7-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20) |
InChI Key |
FBVXWGXCLORXOP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC3=C1C=C(C=C3)F)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.